molecular formula C10H15NO5 B128185 Diethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 142288-14-0

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No. B128185
CAS RN: 142288-14-0
M. Wt: 229.23 g/mol
InChI Key: HJSVNVFKQKIQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, also known as DOPDC, is a chemical compound that has gained attention for its potential applications in scientific research. DOPDC is a pyrrolidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is not well understood. However, it is believed to act as a precursor for the synthesis of compounds with potential pharmacological activity. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been shown to enhance the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been found to have biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been shown to have anti-viral activity by inhibiting the replication of some viruses.

Advantages and Limitations for Lab Experiments

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it can be used as a starting material for the synthesis of new compounds. However, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate can be unstable under certain conditions, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for the use of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate in scientific research. One direction is the synthesis of new compounds with potential pharmacological activity. Another direction is the study of the mechanism of action of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its derivatives. Further research is needed to understand the biochemical and physiological effects of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its potential applications in medicine. In addition, new methods for the synthesis and purification of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate could be developed to improve its utility in lab experiments.
Conclusion:
In conclusion, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has potential applications in scientific research. It can be synthesized using different methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its derivatives in medicine.

Scientific Research Applications

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used to synthesize new compounds with potential pharmacological activity. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been used as a starting material for the synthesis of pyrrolidine-based compounds, which have been found to have anti-inflammatory, anti-tumor, and anti-viral activities.

properties

IUPAC Name

diethyl 4-oxopyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSVNVFKQKIQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

CAS RN

3751-82-4
Record name 3751-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Intermediate (e) (18.0 g, 65.2 mmol) was added to an ice bath cooled solution of NaOEt (32.6 mL) (21% by weight in EtOH) in absolute EtOH (41.7 mL) under a nitrogen atmosphere. The ice bath was removed and the mixture was heated at 80° C. for about 12 h until the condensation was complete as observed by TLC. The mixture was poured onto ice/water and extracted into EtOAc. The solvent was dried with Na2SO4, filtered, and evaporated to afford crude intermediate (f) as an off white solid (14.05 g) which was carried on without purification.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
41.7 mL
Type
solvent
Reaction Step Two

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